4-Hydroxypropranolol-d7 (hydrochloride)

Description

BenchChem offers high-quality 4-Hydroxypropranolol-d7 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypropranolol-d7 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

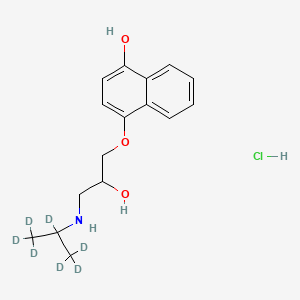

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/i1D3,2D3,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUJENUXWIFONU-BGKGEVRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678705 |

Source

|

| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-03-1 |

Source

|

| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxypropranolol-d7 (hydrochloride): Properties, Applications, and Analytical Considerations

Abstract

This technical guide provides an in-depth examination of 4-Hydroxypropranolol-d7 (hydrochloride), a deuterated analog of the primary active metabolite of propranolol. Designed for researchers, analytical scientists, and drug development professionals, this document details the critical physicochemical properties of this stable isotope-labeled standard. It further explores its essential role in quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By synthesizing technical data with field-proven insights, this guide explains the rationale behind its use as an internal standard, offers detailed protocols for its application, and outlines necessary safety and handling procedures, establishing a comprehensive resource for its effective implementation in a laboratory setting.

The Analytical Imperative: Propranolol Metabolism and the Role of a Deuterated Internal Standard

Propranolol is a widely prescribed non-selective beta-blocker used to treat a variety of cardiovascular conditions.[1] Its efficacy and safety are closely linked to its metabolic profile. Upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with primary pathways including ring oxidation, side-chain oxidation, and direct glucuronidation.[1][2]

The most significant pathway is aromatic hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6, which produces 4-hydroxypropranolol.[2] This metabolite is not merely an inactive byproduct; it is pharmacologically active, exhibiting beta-blocking potency comparable to the parent drug.[3][4] Therefore, accurately quantifying both propranolol and 4-hydroxypropranolol in biological matrices is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

The Rationale for Isotope Dilution Mass Spectrometry

Quantitative analysis of drugs and metabolites in complex biological fluids like plasma is fraught with challenges, including sample loss during extraction and matrix effects (ion suppression or enhancement) during mass spectrometric analysis.[5] The most robust method to correct for this variability is isotope dilution mass spectrometry (ID-MS), which relies on the use of a stable isotope-labeled (SIL) internal standard (IS).[6][7]

An ideal internal standard behaves identically to the analyte throughout sample preparation and analysis. Deuterated standards, where hydrogen atoms are replaced with deuterium, are considered the gold standard.[8] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and ionization efficiency.[8] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling precise and accurate quantification.

4-Hydroxypropranolol-d7: The Internal Standard of Choice

4-Hydroxypropranolol-d7 (hydrochloride) is the deuterated analog of 4-hydroxypropranolol, specifically designed for use as an internal standard.[9] The "d7" designation indicates that seven hydrogen atoms on the N-isopropyl group have been replaced with deuterium.[9][10] This significant mass shift (+7 amu) ensures its mass signal is clearly resolved from the natural isotope distribution of the unlabeled analyte, preventing analytical interference.[8] Its use is indispensable for developing sensitive, specific, and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic research.[11][12][13]

Core Physicochemical Properties

The accurate and effective use of any analytical standard begins with a thorough understanding of its fundamental properties.

Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | 4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)naphthalen-1-ol, hydrochloride | [9] |

| Synonyms | (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenol Hydrochloride | [9][10][14] |

| CAS Number | 1219804-03-1 | [9][10][15][16] |

| Molecular Formula | C₁₆H₁₄D₇NO₃ · HCl | [9][14][15] |

| Molecular Weight | 318.85 g/mol | [10][14] |

Note: Some sources may cite a combined molecular weight including the HCl salt.[9][15]

Physical and Chemical Characteristics

| Property | Description | Source(s) |

| Appearance | Light Red to Brown Solid | [10] |

| Purity | Typically ≥95-98% | [17][18] |

| Stability | Hygroscopic | [10] |

| Storage | Store at 4°C for long-term stability. Keep tightly sealed to protect from moisture. | [18][19] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. Limited solubility in aqueous buffers. | [17] |

For the non-deuterated analog, solubility in DMSO and Ethanol is reported at 30 mg/mL, and in DMF at 50 mg/mL.[17] Users should perform their own solubility tests for precise concentrations.

Application in Bioanalytical Methods: A Workflow-Oriented Approach

The primary application of 4-Hydroxypropranolol-d7 is as an internal standard for the quantification of 4-hydroxypropranolol in biological samples via LC-MS/MS.[12] Below is a representative workflow and protocol.

Diagram: Bioanalytical Workflow for Metabolite Quantification

This diagram illustrates the logical flow from sample collection to final data analysis, highlighting the critical step where the deuterated internal standard is introduced.

Caption: LC-MS/MS bioanalytical workflow using a deuterated internal standard.

Protocol 1: Preparation of Stock and Working Standard Solutions

Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Using a precise 4- or 5-place analytical balance and Class A volumetric glassware is non-negotiable for minimizing initial measurement errors. The choice of solvent (e.g., methanol or DMSO) is dictated by the compound's solubility and compatibility with the chromatographic mobile phase.

-

Stock Solution (e.g., 1 mg/mL):

-

Allow the vial of 4-Hydroxypropranolol-d7 (hydrochloride) to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 1 mg of the standard.

-

Quantitatively transfer the solid to a 1 mL amber volumetric flask.

-

Dissolve and bring to volume with LC-MS grade methanol. Sonicate briefly if necessary to ensure complete dissolution.

-

Store this stock solution at -20°C or -80°C.[4]

-

-

Working Internal Standard Solution (e.g., 25 ng/mL):

-

Perform serial dilutions from the stock solution using methanol or a relevant solvent mixture (e.g., 50:50 methanol:water).

-

For example, dilute the 1 mg/mL stock to 1 µg/mL, and then dilute this intermediate solution to 25 ng/mL.[12]

-

This working solution will be used to spike all calibration standards, quality control samples, and unknown samples. Its concentration should be chosen to be near the mid-point of the analyte's expected concentration range.

-

Protocol 2: Plasma Sample Preparation using Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of macromolecules from plasma, which would otherwise foul the analytical column and ion source.[12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in solution. The internal standard is added prior to precipitation to ensure it undergoes the exact same sample processing steps as the native analyte, thus correcting for any variability or loss.[12][13]

-

Sample Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[12]

-

Internal Standard Spiking: Add 20 µL of the 25 ng/mL working internal standard solution to each tube (except for "double blank" samples used to check for matrix interference).[12]

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[12] This 3:1 ratio of organic solvent to plasma is typically sufficient for effective protein removal.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system for analysis.[12]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While comprehensive toxicological properties of the deuterated form have not been thoroughly investigated, the compound should be handled with the same precautions as its non-deuterated parent compound.[20]

-

Hazard Identification: May cause respiratory irritation. Prolonged or repeated exposure may cause organ damage. May damage fertility or the unborn child.[21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[21][22]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[20][22] Avoid contact with skin and eyes.

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.[20]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[20]

-

Inhalation: Move the person into fresh air.[20]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[22]

-

In all cases of exposure, consult a physician and provide the Safety Data Sheet (SDS).[20]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

Conclusion

4-Hydroxypropranolol-d7 (hydrochloride) is a critical tool for any laboratory engaged in the bioanalysis of propranolol. Its physical properties are tailored for its function as a high-fidelity internal standard in isotope dilution mass spectrometry. By mimicking the behavior of the endogenous metabolite, it enables the development of highly accurate, precise, and robust quantitative methods. Understanding its properties, the rationale for its use, and the proper protocols for its implementation allows researchers to generate high-quality data essential for advancing pharmaceutical research and clinical practice.

References

-

4-Hydroxy Propranolol-d7 HCl - CAS - 1219804-03-1. Axios Research.

-

4-Hydroxy Propranolol-D7 (HCl Salt) | CAS 1219804-03-1. Veeprho.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

-

4-Hydroxy Propranolol HCl D7. VIVAN Life Sciences.

-

Propranolol Pathway, Pharmacokinetics. PharmGKB.

-

Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia.

-

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

-

Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. PubMed.

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

-

Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

-

rac-4-Hydroxy Propranolol-d7 Hydrochloride. CymitQuimica.

-

Deuterated internal standards and bioanalysis. AptoChem.

-

4-Hydroxy Propranolol D7 HCl. ARTIS STANDARDS.

-

An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. NIH National Library of Medicine.

-

MSDS of 4-Hydroxy propranolol-d7 HCl. Capot Chemical Co., Ltd.

-

First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World.

-

DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences.

-

Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration.

-

4-Hydroxypropranolol-d7 hydrochloride. MedChemExpress.

-

4-Hydroxypropranolol hydrochloride. MedChemExpress.

-

Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. ResearchGate.

-

SAFETY DATA SHEET - rac-4-Hydroxy Propranolol-d7 Hydrochloride. LGC Standards.

-

(±)-4-hydroxy Propranolol (hydrochloride). Cayman Chemical.

-

4-Hydroxypropranolol-d7. MedChemExpress.

-

4-Hydroxypropranolol hydrochloride-SDS. MedChemExpress.

-

(±)-4-hydroxy Propranolol (hydrochloride) - Safety Data Sheet. Cayman Chemical.

-

rac-4-Hydroxy Propranolol-d7 Hydrochloride. PubChem.

-

(±)-Propranolol (hydrochloride) - Product Information. Cayman Chemical.

-

4-Hydroxypropranolol-d7 (hydrochloride). Nano diainc.

-

(±)-4-Hydroxypropranolol D7 HCl (iso-propyl D7). Analytical Standard Solutions (A2S).

Sources

- 1. mims.com [mims.com]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. veeprho.com [veeprho.com]

- 10. rac-4-Hydroxy Propranolol-d7 Hydrochloride | CymitQuimica [cymitquimica.com]

- 11. texilajournal.com [texilajournal.com]

- 12. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. veterinaryworld.org [veterinaryworld.org]

- 14. vivanls.com [vivanls.com]

- 15. 4-Hydroxy Propranolol-d7 HCl - CAS - 1219804-03-1 | Axios Research [axios-research.com]

- 16. 4-Hydroxy Propranolol D7 HCl [artis-isotopes.com]

- 17. caymanchem.com [caymanchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. (±)-4-Hydroxypropranolol D7 HCl (iso-propyl D7) [a-2-s.com]

- 20. capotchem.cn [capotchem.cn]

- 21. lgcstandards.com [lgcstandards.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 4-Hydroxypropranolol-d7 (hydrochloride): Structure, Application, and Analysis

This guide provides a comprehensive technical overview of 4-Hydroxypropranolol-d7 (hydrochloride), a key analytical tool for researchers, scientists, and drug development professionals. We will delve into its chemical structure, its critical role as an internal standard in bioanalysis, and a detailed, field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of a Deuterated Metabolite

Propranolol, a widely prescribed beta-blocker, undergoes extensive metabolism in the body. One of its major and pharmacologically active metabolites is 4-hydroxypropranolol.[1][2] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[2][3] 4-Hydroxypropranolol-d7 is a stable isotope-labeled (SIL) analog of this metabolite, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This seemingly subtle modification has profound implications for its utility in modern analytical chemistry.

The increased mass of the deuterated compound allows it to be distinguished from the endogenous, non-labeled analyte by a mass spectrometer, while its chemical properties remain nearly identical. This makes 4-Hydroxypropranolol-d7 an ideal internal standard (IS) for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative bioanalytical methods.[4]

Chemical Structure and Physicochemical Properties

The precise chemical structure of 4-Hydroxypropranolol-d7 is fundamental to its function. The deuterium labeling on the isopropyl moiety is the key feature that differentiates it from the native metabolite.

Caption: 2D Chemical Structure of 4-Hydroxypropranolol-d7.

Table 1: Physicochemical Properties of 4-Hydroxypropranolol-d7 (hydrochloride)

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)naphthalen-1-ol hydrochloride | [5] |

| CAS Number | 1219804-03-1 | [5] |

| Molecular Formula | C₁₆H₁₅D₇ClNO₃ | [6] |

| Molecular Weight | 318.85 g/mol | [7] |

| Appearance | Pale Red to Light Brown Solid | [6] |

| Storage Conditions | -20°C Freezer, Under inert atmosphere, Hygroscopic | [5][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) | [6] |

Application in Bioanalysis: A Validated LC-MS/MS Protocol

The primary application of 4-Hydroxypropranolol-d7 is as an internal standard for the quantification of 4-hydroxypropranolol, and often concurrently with propranolol, in biological matrices such as plasma.[3][8] Its utility is exemplified in the following validated LC-MS/MS method, which provides the foundation for a robust and reliable bioanalytical workflow.

Experimental Workflow Overview

The following diagram illustrates the typical workflow for the analysis of plasma samples using 4-Hydroxypropranolol-d7 as an internal standard.

Caption: Bioanalytical workflow for plasma sample analysis.

Detailed Step-by-Step Protocol

This protocol is adapted from a validated method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[3]

3.2.1. Materials and Reagents:

-

4-Hydroxypropranolol-d7 (hydrochloride) (Internal Standard)

-

Propranolol and 4-hydroxypropranolol reference standards

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q® or equivalent)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

3.2.2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve propranolol, 4-hydroxypropranolol, and 4-Hydroxypropranolol-d7 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the stock solutions of propranolol and 4-hydroxypropranolol with methanol:water (80:20, v/v) to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the 4-Hydroxypropranolol-d7 stock solution with methanol:water (80:20, v/v) to a final concentration of 500 ng/mL.[3]

3.2.3. Sample Preparation (Solid Phase Extraction):

-

To 0.300 mL of plasma sample (calibrator, QC, or unknown), add 0.050 mL of the internal standard working solution.[3][9]

-

Vortex the sample for 30 seconds.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2.4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., LiChrospher® 60 RP Select B, 125 mm × 4 mm, 5 µm) is suitable.[3]

-

Mobile Phase: A mixture of 1 mM ammonium formate in water (pH adjusted to 3.1 with formic acid) and acetonitrile (20:80, v/v).[3]

-

Flow Rate: 1.3 mL/min with a split.[3]

-

Column Temperature: 35°C.[3]

-

Injection Volume: 15 µL.[3]

-

-

Mass Spectrometry:

Table 2: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Propranolol | 260.1 | 116.1 | [3] |

| 4-Hydroxypropranolol | 276.1 | 173.0 | [3] |

| 4-Hydroxypropranolol-d7 | 283.2 | 123.2 | [3] |

Data Analysis and Quantification

The concentration of 4-hydroxypropranolol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (4-Hydroxypropranolol-d7).[3] This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Synthesis and Spectroscopic Data

Similarly, comprehensive, publicly available 1H and 13C NMR spectral data for 4-Hydroxypropranolol-d7 are scarce. However, commercial suppliers typically provide a certificate of analysis with the compound, which would include this information for structural confirmation.[7] The absence of signals corresponding to the isopropyl protons in the 1H NMR spectrum would be a key indicator of successful deuteration.

Conclusion: An Indispensable Tool for Bioanalysis

4-Hydroxypropranolol-d7 (hydrochloride) is a meticulously designed molecule that serves a critical function in modern bioanalysis. Its stable isotope labeling provides the necessary mass shift for unambiguous detection by mass spectrometry, while its chemical similarity to the endogenous metabolite ensures it accurately reflects the analytical behavior of the analyte of interest. The use of 4-Hydroxypropranolol-d7 as an internal standard, as outlined in the validated protocol, is a testament to its reliability and is essential for generating high-quality, reproducible data in pharmacokinetic and clinical studies. This, in turn, contributes to a deeper understanding of the disposition of propranolol and its metabolites, ultimately supporting the safe and effective use of this important therapeutic agent.

References

-

Partani, P., Modhave, Y., Gurule, S., Khuroo, A., & Monif, T. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 966–976. [Link]

-

He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 9(32), 18386–18394. [Link]

- Simon, G., Giraud, C., Le Corre, P., & Toutain, P. L. (2026). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World, 19(1), 15–28.

-

He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 9(32), 18386–18394. [Link]

-

Partani, P., Modhave, Y., Gurule, S., Khuroo, A., & Monif, T. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 966–976. Available from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). Retrieved January 15, 2026, from [Link]

-

de Oliveira, A. R. M., de Fátima, A., Pilo-Veloso, D., & de Oliveira, V. (2009). Enantioselective analysis of propranolol and 4-hydroxypropranolol by CE with application to biotransformation studies employing endophytic fungi. Electrophoresis, 30(16), 2848–2856. [Link]

-

Oatis, J. E., Walle, U. K., Daniell, H. B., Gaffney, T. E., & Walle, T. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 15, 2026, from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (1988). High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183–189. [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]

-

Walle, T., Conradi, E. C., Walle, U. K., Fagan, T. C., & Gaffney, T. E. (1980). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics, 27(1), 22–31. [Link]

-

Wong, L., Nation, R. L., Chiou, W. L., & Mehta, P. K. (1979). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology, 8(2), 163–167. [Link]

-

Rosseel, M. T., & Bogaert, M. G. (1981). High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in plasma. Journal of Pharmaceutical Sciences, 70(6), 688–689. [Link]

Sources

- 1. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-HYDROXYPROPRANOLOL-D7 HYDROCHLORIDE CAS#: [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxypropranolol-d7

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxypropranolol-d7, a deuterated analog of a major active metabolite of the widely used β-blocker, propranolol. The inclusion of a stable isotope label makes this compound an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for mass spectrometry-based quantification. This document details a robust synthetic pathway, outlines rigorous characterization methodologies including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and discusses the critical role of such labeled compounds in modern drug development. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of isotopic labeling and its application in pharmaceutical analysis.

Introduction: The Significance of 4-Hydroxypropranolol and Its Deuterated Analog

Propranolol is a non-selective beta-adrenergic receptor antagonist prescribed for a variety of cardiovascular conditions.[1] Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with one of its major and pharmacologically active metabolites being 4-hydroxypropranolol.[2][3] This metabolite is of comparable potency to the parent drug and contributes to its overall therapeutic effect.[4] The primary metabolic pathway to 4-hydroxypropranolol is aromatic hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[5]

In the realm of drug metabolism and pharmacokinetics (DMPK) studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6][7] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose.[8] 4-Hydroxypropranolol-d7, with deuterium atoms incorporated into the N-isopropyl group, serves as an excellent internal standard for the accurate quantification of the unlabeled 4-hydroxypropranolol in biological matrices.[9] Its identical chemical properties ensure it co-elutes with the analyte, while its distinct mass allows for separate detection, effectively normalizing for variations in sample preparation and instrument response.[7]

The strategic placement of the deuterium labels on the isopropyl group, a site not typically involved in metabolism, minimizes the potential for isotopic effects that could alter the compound's pharmacokinetic behavior.[10] This guide will now delve into the practical aspects of synthesizing and unequivocally characterizing 4-Hydroxypropranolol-d7.

Synthesis of 4-Hydroxypropranolol-d7

The synthesis of 4-Hydroxypropranolol-d7 can be approached through a multi-step process, beginning with a suitable protected naphthol precursor and culminating in the introduction of the deuterated isopropylamino side chain. The following protocol describes a reliable and field-proven synthetic route.

Synthetic Scheme

The overall synthetic strategy involves the protection of the hydroxyl groups of 1,4-naphthalenediol, followed by epoxidation and subsequent ring-opening with deuterated isopropylamine. The final step is the deprotection of the hydroxyl groups to yield the target compound.

Caption: Synthetic pathway for 4-Hydroxypropranolol-d7.

Step-by-Step Experimental Protocol

Step 1: Protection of 1,4-Naphthalenediol

-

To a solution of 1,4-naphthalenediol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

-

Add a protecting agent, for example, benzyl bromide, and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by filtering the solid and evaporating the solvent. The crude product can be purified by column chromatography to yield the protected naphthalenediol.

Causality: Protection of the hydroxyl groups is crucial to prevent unwanted side reactions during the subsequent epoxidation and amine addition steps, ensuring regioselectivity.

Step 2: Epoxidation

-

Dissolve the protected naphthalenediol in a suitable solvent.

-

Add epichlorohydrin and a base (e.g., sodium hydride) and stir the mixture.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product. Purify by column chromatography to obtain the epoxide intermediate.

Causality: This step introduces the three-carbon chain that will become the propanolamine side chain of the final product.

Step 3: Ring Opening with Isopropylamine-d7

-

Dissolve the epoxide intermediate in a suitable solvent like methanol or isopropanol.

-

Add isopropylamine-d7 to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC. Once the starting material is consumed, evaporate the solvent to obtain the crude protected 4-Hydroxypropranolol-d7.

Causality: This is the key step where the deuterated moiety is introduced into the molecule. The nucleophilic amine opens the epoxide ring to form the amino alcohol side chain.

Step 4: Deprotection

-

Dissolve the protected 4-Hydroxypropranolol-d7 in a suitable solvent (e.g., ethanol).

-

Add a deprotection agent. For benzyl groups, catalytic hydrogenation with palladium on carbon (Pd/C) is effective.

-

Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete.

-

Filter the catalyst and evaporate the solvent. The final product, 4-Hydroxypropranolol-d7, can be purified by recrystallization or chromatography. It is often supplied as the hydrochloride salt for improved stability and solubility.[9]

Causality: The final deprotection step unmasks the hydroxyl groups to yield the target compound.

Characterization of 4-Hydroxypropranolol-d7

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 4-Hydroxypropranolol-d7. A combination of analytical techniques is employed for this purpose.

Analytical Workflow

Caption: Analytical workflow for the characterization of 4-Hydroxypropranolol-d7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The ¹H NMR spectrum will confirm the presence of the aromatic protons of the naphthalene ring system, the protons of the propanolamine side chain, and the absence of the isopropyl methine and methyl protons, which have been replaced by deuterium. The characteristic signals for the aromatic protons of a substituted naphthalene ring are expected to be observed.[11]

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbons of the deuterated isopropyl group will exhibit characteristic splitting patterns due to coupling with deuterium.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected molecular formula for the free base is C₁₆H₁₄D₇NO₃.[12]

-

LC-MS/MS: This technique is used to assess the isotopic purity and fragmentation pattern. The deuterated standard should exhibit a parent ion with an m/z corresponding to the deuterated molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized compound. A reversed-phase HPLC method with UV detection is typically used. The purity is determined by integrating the peak area of the main compound and any impurities. A purity of ≥98% is generally required for use as an analytical standard.[6]

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Absence of signals for the isopropyl CH and CH₃ groups. Presence of aromatic and side-chain protons. |

| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to all 16 carbon atoms. Splitting of the isopropyl carbons due to C-D coupling. |

| HRMS | Exact Mass | Consistent with the molecular formula C₁₆H₁₄D₇NO₃. |

| LC-MS/MS | Parent Ion (m/z) | [M+H]⁺ corresponding to the deuterated molecule. |

| HPLC | Purity | ≥98% |

Conclusion

The synthesis and rigorous characterization of 4-Hydroxypropranolol-d7 are critical for its application as a reliable internal standard in bioanalytical methods. This guide has provided a detailed synthetic protocol, emphasizing the rationale behind each step, and a comprehensive analytical workflow for the unambiguous confirmation of its structure, purity, and isotopic enrichment. The availability of high-quality deuterated standards like 4-Hydroxypropranolol-d7 is indispensable for advancing our understanding of drug metabolism and for ensuring the accuracy and reliability of pharmacokinetic data in drug development.[6][13]

References

-

MedchemExpress.com. Propranolol-d7 | Stable Isotope.

-

Axios Research. 4-Hydroxy Propranolol-d7 HCl - CAS - 1219804-03-1.

-

Analytical Standard Solutions (A2S). (±)-4-Hydroxypropranolol D7 HCl (iso-propyl D7).

-

Veeprho. 4-Hydroxy Propranolol-D7 (HCl Salt) | CAS 1219804-03-1.

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.

-

PubMed. Stereoselective Oral Bioavailability of (+/-)-propranolol in the Dog. A GC-MS Study Using a Stable Isotope Technique.

-

PubMed. Clinical pharmacokinetics of propranolol.

-

MIMS Malaysia. Propranolol: Uses, Dosage, Side Effects and More.

-

ClinPGx. Propranolol Pathway, Pharmacokinetics.

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

-

MedchemExpress.com. 4-Hydroxypropranolol-d7 ((±)-4-Hydroxy Propranolol-d7) | Stable.

-

PubMed. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.

-

KCAS Bio. The Value of Deuterated Internal Standards.

-

Semantic Scholar. Polymorphic ability to metabolize propranolol alters 4‐hydroxypropranolol levels but not beta blockade.

-

MedchemExpress.com. 4-Hydroxypropranolol-d7 hydrochloride ((±)-4-Hydroxy Propranolol-d7 hydrochloride) | β1/β2 Adrenergic Receptor Antagonist.

-

PubMed. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.

-

Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.

-

PubMed. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man.

-

MDPI. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families.

-

Forest Products Laboratory. Regioselective preparation of 5-hydroxypropranolol and 4'-hydroxydiclofenac with a fungal peroxygenase.

-

PubMed Central. Metallaphotoredox deuteroalkylation utilizing thianthrenium salts.

-

Thermo Fisher Scientific - AR. NMR Spectrum of Propranolol Hydrochloride.

-

Refubium - Freie Universität Berlin. Investigations on the phase II metabolism of propranolol and hydroxypropranolols.

-

PubChem - NIH. Propranolol | C16H21NO2 | CID 4946.

-

ResearchGate. The biotransformation products of propranolol detected and determined...

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. veeprho.com [veeprho.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - CA [thermofisher.com]

- 12. 4-Hydroxy Propranolol-d7 HCl - CAS - 1219804-03-1 | Axios Research [axios-research.com]

- 13. medchemexpress.com [medchemexpress.com]

Pharmacological activity of 4-hydroxypropranolol

An In-depth Technical Guide to the Pharmacological Activity of 4-Hydroxypropranolol

Authored by a Senior Application Scientist

Abstract

4-Hydroxypropranolol is a primary, pharmacologically active metabolite of the widely prescribed non-selective beta-blocker, propranolol. Formed predominantly in the liver via aromatic hydroxylation following oral administration, this metabolite has garnered significant scientific interest due to its own potent pharmacological activities. It contributes meaningfully to the therapeutic and toxicological profile of its parent drug, yet its distinct properties—including intrinsic sympathomimetic activity and altered physicochemical characteristics—differentiate it from propranolol. This technical guide provides a comprehensive examination of the formation, mechanism of action, and comparative pharmacology of 4-hydroxypropranolol. We will synthesize data from foundational studies to elucidate its receptor interactions, downstream signaling effects, and clinical relevance, offering field-proven insights for researchers and drug development professionals.

Metabolic Formation and Pharmacokinetics

The emergence of 4-hydroxypropranolol as a significant pharmacological entity is intrinsically linked to the route of administration of its parent compound. It is formed almost exclusively during the first-pass metabolism of propranolol in the liver following oral ingestion; its presence is negligible after intravenous administration.[1] This phenomenon underscores the critical role of hepatic enzymes in bioactivating propranolol.

The Cytochrome P450 Pathway

The primary catalyst for the conversion of propranolol to 4-hydroxypropranolol is the cytochrome P450 enzyme, CYP2D6 .[2][3][4] This enzyme facilitates aromatic hydroxylation at the 4-position of the naphthalene ring. While CYP1A2 is also involved in propranolol metabolism (primarily N-dealkylation), CYP2D6 is the principal isoform responsible for the 4-hydroxylation pathway.[2][5]

The activity of CYP2D6 is subject to significant genetic polymorphism. Individuals classified as "poor metabolizers" (PMs) produce much lower levels of 4-hydroxypropranolol compared to "extensive metabolizers" (EMs).[6][7] Interestingly, this marked difference in metabolite production does not consistently translate to a significant alteration in the overall beta-blocking effect of propranolol, suggesting a complex interplay between the parent drug and its metabolites.[7][8] However, the flux through different metabolic pathways does change; PMs exhibit increased clearance of other metabolites like napthoxylactic acid.[2]

The metabolic conversion is also stereoselective, with studies suggesting that CYP2D6 mediates approximately 70% of R-propranolol's and 65% of S-propranolol's 4-hydroxylation.[6]

Caption: Metabolic conversion of propranolol to 4-hydroxypropranolol.

Pharmacokinetic Profile

Following oral administration of propranolol, peak plasma concentrations of 4-hydroxypropranolol are typically reached within 1 to 1.5 hours.[9] Its apparent plasma half-life is approximately 3 to 4 hours, similar to that of propranolol itself.[9] However, the plasma concentration of 4-hydroxypropranolol relative to its parent drug is dose-dependent. At lower long-term oral doses of propranolol (e.g., 40 mg daily), the plasma level ratio of 4-hydroxypropranolol to propranolol can be around 1.0, indicating a significant contribution.[9] This ratio dramatically decreases at higher doses (e.g., to 0.09 at 640 mg daily), suggesting saturation of the 4-hydroxylation pathway.[9]

Once formed, 4-hydroxypropranolol undergoes further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.[2][10] Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1, are capable of glucuronidating 4-hydroxypropranolol.[10][11]

Pharmacodynamics: A Multifaceted Mechanism of Action

4-Hydroxypropranolol is not merely a byproduct of metabolism; it is a potent pharmacological agent with a distinct profile that includes beta-blockade, intrinsic sympathomimetic activity, and membrane-stabilizing effects.

Beta-Adrenergic Receptor Antagonism

The principal mechanism of action for 4-hydroxypropranolol is its activity as a competitive, non-selective antagonist at both β1- and β2-adrenergic receptors.[12][13] Its binding to these G-protein coupled receptors prevents endogenous catecholamines like epinephrine and norepinephrine from initiating the downstream signaling cascade. This blockade inhibits the activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13]

Crucially, its potency as a beta-blocker is comparable to that of propranolol.[10][12][14] Studies in various animal models have shown it to be of similar potency in antagonizing isoprenaline-induced effects on heart rate and blood pressure.[12]

Caption: Blockade of the β-adrenergic signaling cascade by 4-hydroxypropranolol.

Intrinsic Sympathomimetic Activity (ISA)

A key pharmacological feature that distinguishes 4-hydroxypropranolol from its parent compound is its possession of intrinsic sympathomimetic activity (ISA) .[12][14][15] This means that while it acts as an antagonist in the presence of a full agonist (like norepinephrine), it can act as a partial agonist in its absence. The evidence for this is robust: in catecholamine-depleted rats, administration of 4-hydroxypropranolol causes an increase in heart rate, an effect that is antagonized by propranolol.[3][12][15] This partial agonist activity may contribute to a less pronounced decrease in resting heart rate and cardiac output compared to non-ISA beta-blockers like propranolol.[16]

Membrane Stabilizing Activity (MSA)

At higher concentrations, 4-hydroxypropranolol also exhibits membrane-stabilizing activity, a property it shares with propranolol.[12][14] This "quinidine-like" effect is related to the blockade of sodium channels in the cardiac muscle, which can influence the cardiac action potential and contribute to antiarrhythmic effects. This activity is generally observed at doses that exceed those required for beta-blockade.[12]

Ancillary Properties: Antioxidant Effects

Beyond its receptor-mediated activities, 4-hydroxypropranolol has been identified as a potent antioxidant.[14][15] It has been shown to effectively inhibit superoxide-induced lipid peroxidation in microsomes (IC₅₀ = 1.1 µM) and protect against the depletion of glutathione in endothelial cells under oxidative stress.[3]

Comparative Analysis: 4-Hydroxypropranolol vs. Propranolol

A direct comparison highlights the subtle but significant differences between the metabolite and its parent drug. While their beta-blocking potency is nearly identical, their ancillary properties and physicochemical characteristics diverge.

| Property | 4-Hydroxypropranolol | Propranolol | Reference(s) |

| β-Blocking Potency | Potent, non-selective (β1 & β2). Similar to propranolol. | Potent, non-selective (β1 & β2). | [12][14] |

| pA₂ Value (β1) | ~8.24 | ~8.3-8.7 | [14] |

| pA₂ Value (β2) | ~8.26 | ~8.2-8.6 | [14] |

| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | [12][16] |

| Membrane Stabilizing Activity (MSA) | Present (at high doses) | Present (at high doses) | [12] |

| Blood-Brain Barrier Permeability | Predicted to be low (more polar) | High (lipophilic) | [17] |

| Primary Formation Route | Oral (hepatic first-pass) | N/A | [1] |

| Antioxidant Activity | Potent | Minimal | [3][15] |

Experimental Protocols: Characterization of Receptor Affinity

To quantitatively assess the binding affinity of 4-hydroxypropranolol for β-adrenergic receptors, a competitive radioligand binding assay is a standard and self-validating methodology.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of 4-hydroxypropranolol at β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.

-

Test Compound: 4-hydroxypropranolol.

-

Reference Competitor: Propranolol (for comparison).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation fluid and vials.

-

Microplate harvester and liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare serial dilutions of 4-hydroxypropranolol and propranolol in the assay buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Cell membranes (e.g., 10-20 µg protein per well).

-

Increasing concentrations of 4-hydroxypropranolol (or propranolol for the standard curve).

-

A fixed concentration of the radioligand (typically at its Kd value).

-

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM propranolol).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

-

Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 4-hydroxypropranolol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

4-Hydroxypropranolol is a pharmacologically versatile metabolite that significantly contributes to the clinical profile of its parent drug, propranolol, especially after oral administration. Its beta-blocking potency is equivalent to propranolol, but its distinct possession of intrinsic sympathomimetic activity and more polar nature set it apart. The saturation of its formation pathway at higher doses of propranolol and the influence of CYP2D6 genetics add layers of complexity to predicting its contribution to the overall drug effect in individual patients.

Future research should focus on further delineating the clinical implications of its ISA and antioxidant properties. A more precise understanding of its ability to cross the blood-brain barrier would also be valuable in assessing its contribution to the central nervous system effects of propranolol. For drug development professionals, the story of 4-hydroxypropranolol serves as a critical reminder of the importance of characterizing major metabolites, which may possess unique activities that can modify the therapeutic window and side-effect profile of a parent compound.

References

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]

-

Walle, T., Conradi, E. C., Walle, U. K., Fagan, T. C., & Gaffney, T. E. (1978). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics, 24(6), 668-677. [Link]

-

PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Ward, S. A., Walle, T., Walle, U. K., Wilkinson, G. R., & Branch, R. A. (1989). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Clinical Pharmacology & Therapeutics, 46(1), 22-29. [Link]

-

MIMS. (n.d.). Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]

-

Wang, Z., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13324. [Link]

-

Shand, D. G., & Rangno, R. E. (1972). The disposition of propranolol. I. Elimination during oral absorption in man. Pharmacology, 7(3), 159-168. [Link]

-

Raghuram, T. C., Koshakji, R. P., Wilkinson, G. R., & Wood, A. J. (1984). Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade. Clinical Pharmacology & Therapeutics, 36(1), 51–56. [Link]

-

Hanioka, N., et al. (2000). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology, 130(4), 850-856. [Link]

-

Le, A., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]

-

Le, A. (2022). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]

-

Bilezikian, J. P., et al. (1979). A radioreceptor assay for propranolol and 4-hydroxypropranolol. Journal of Clinical Endocrinology & Metabolism, 48(1), 169-173. [Link]

-

Al-Majdoub, Z. M., et al. (2023). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 28(14), 5366. [Link]

-

Semantic Scholar. (n.d.). Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade. Semantic Scholar. [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1972). A comparison of the haemodynamic effects of propranolol, 4-hydroxypropranolol and practolol in anaesthetized dogs. British Journal of Pharmacology, 45(2), 207–217. [Link]

-

Henry, J. A., et al. (1982). Comparative pharmacokinetics of propranolol and 4-hydroxypropranolol using conventional and long-acting propranolol. British Journal of Clinical Pharmacology, 13(S2), 221S-223S. [Link]

-

Wong, L., Nation, R. L., Chiou, W. L., & Mehta, P. K. (1979). Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy. British Journal of Clinical Pharmacology, 8(2), 163–167. [Link]

-

Le, A., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. National Center for Biotechnology Information. [Link]

-

Wong, L., Nation, R. L., Chiou, W. L., & Mehta, P. K. (1979). Plasma Concentrations of Propranolol and 4-hydroxypropranolol During Chronic Oral Propranolol Therapy. British Journal of Clinical Pharmacology, 8(2), 163-167. [Link]

Sources

- 1. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mims.com [mims.com]

- 6. Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polymorphic ability to metabolize propranolol alters 4‐hydroxypropranolol levels but not beta blockade | Semantic Scholar [semanticscholar.org]

- 9. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. apexbt.com [apexbt.com]

- 16. A comparison of the haemodynamic effects of propranolol, 4-hydroxypropranolol and practolol in anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the metabolic conversion of propranolol to its active metabolite, 4-hydroxypropranolol. We will delve into the core biochemical processes, the enzymatic machinery responsible, and the experimental methodologies crucial for investigating this pathway. Our focus is on delivering not just a protocol, but a deeper understanding of the scientific rationale that underpins these experimental designs, ensuring both technical accuracy and practical applicability.

Introduction: Propranolol and Its Metabolic Fate

Propranolol, a non-selective beta-adrenergic receptor antagonist, is a widely prescribed medication for a variety of cardiovascular conditions, including hypertension, angina pectoris, and certain types of arrhythmias.[1][2] Upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, a critical factor influencing its bioavailability and therapeutic effect.[2] The metabolic journey of propranolol is multifaceted, branching into three primary routes: ring oxidation, side-chain oxidation, and direct glucuronidation.[1][3] This guide will focus on the most clinically significant of these pathways: the aromatic hydroxylation of the naphthalene ring to form 4-hydroxypropranolol. This metabolite is of particular interest as it also possesses beta-blocking activity, contributing to the overall pharmacological profile of the parent drug.[4][5]

The Key Players: Cytochrome P450 Isoforms in 4-Hydroxylation

The conversion of propranolol to 4-hydroxypropranolol is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, specifically CYP2D6.[1][6][7][8][9] While CYP2D6 is the primary catalyst, research has also identified a secondary role for CYP1A2 in this reaction, particularly when CYP2D6 activity is compromised.[1][10]

The enzymatic activity of CYP2D6 is notably influenced by genetic polymorphisms, leading to significant inter-individual variability in propranolol metabolism.[7][11][12][13] This genetic variance gives rise to different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which can impact both the therapeutic efficacy and the potential for adverse effects of propranolol.[7]

The Biochemical Trajectory: From Propranolol to 4-Hydroxypropranolol

The metabolic transformation of propranolol to 4-hydroxypropranolol involves the insertion of a hydroxyl group at the fourth position of the naphthalene ring. This oxidation reaction is a hallmark of CYP450-mediated catalysis. The general mechanism involves the activation of molecular oxygen and the subsequent transfer of an oxygen atom to the propranolol substrate.

Caption: Metabolic conversion of propranolol to 4-hydroxypropranolol.

Experimental Approaches to Elucidate the Pathway

A thorough investigation of the propranolol-to-4-hydroxypropranolol pathway necessitates a combination of in vitro and in vivo experimental models, coupled with robust analytical techniques.

In Vitro Models: Simulating Hepatic Metabolism

-

Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing the endoplasmic reticulum, where CYP450 enzymes are concentrated. They represent a gold-standard in vitro system for studying drug metabolism.[6][10][14]

-

Recombinant Human CYPs: The use of specific human CYP isoforms expressed in systems like baculovirus-infected insect cells allows for the precise identification of the enzymes responsible for a particular metabolic reaction.[10]

Analytical Quantification: Measuring the Conversion

The accurate quantification of propranolol and its metabolites is paramount. The preferred analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[15][16][17][18]

Detailed Experimental Protocols

The following protocols provide a framework for investigating the 4-hydroxylation of propranolol.

Protocol 1: In Vitro Metabolism of Propranolol using Human Liver Microsomes

Objective: To determine the kinetics of 4-hydroxypropranolol formation from propranolol in human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Propranolol hydrochloride

-

4-hydroxypropranolol standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Internal standard (e.g., labetalol)

Procedure:

-

Incubation Preparation: Prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

-

Microsome Activation: Pre-incubate the human liver microsomes with the master mix at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add propranolol (at various concentrations for kinetic analysis) to the pre-incubated microsome mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15 minutes).

-

Reaction Quenching: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the quenched reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the amount of 4-hydroxypropranolol formed using a validated LC-MS/MS method.

Protocol 2: Identification of Responsible CYP Isoforms using Recombinant Enzymes

Objective: To identify the specific CYP isoforms involved in the 4-hydroxylation of propranolol.

Materials:

-

Recombinant human CYP isoforms (e.g., CYP2D6, CYP1A2, and a panel of other major CYPs)

-

Propranolol hydrochloride

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile with 0.1% formic acid

-

Internal standard

Procedure:

-

Individual Incubations: Set up separate incubation reactions for each recombinant CYP isoform.

-

Reaction Mixture: Each reaction should contain the specific CYP isoform, potassium phosphate buffer, the NADPH regenerating system, and propranolol.

-

Incubation and Quenching: Follow the incubation and quenching steps as described in Protocol 1.

-

Analysis: Analyze the samples by LC-MS/MS to determine which CYP isoforms produce 4-hydroxypropranolol.

Caption: A generalized experimental workflow for studying propranolol metabolism.

Quantitative Data Summary

The following table summarizes key kinetic parameters for the formation of (S)-4-hydroxypropranolol by the primary and secondary CYP enzymes involved.

| Enzyme | Vmax (pmol/mg protein/60 min) | Km (µM) | Reference |

| CYP2D6 | 721 (84-1975) | 8.5 (5.9-31.9) | [10] |

| CYP1A2 | 307 (165-2397) | 21.2 (8.9-77.5) | [10] |

Values are presented as median (range).

The Impact of Genetic Polymorphisms: A Clinical Perspective

The genetic variability of CYP2D6 has significant clinical implications. Individuals who are "poor metabolizers" may have reduced formation of 4-hydroxypropranolol and potentially higher plasma concentrations of the parent drug, which could lead to an increased risk of adverse effects.[7][9] Conversely, "ultrarapid metabolizers" may clear the drug more quickly, potentially requiring dose adjustments to achieve the desired therapeutic outcome. Therefore, understanding a patient's CYP2D6 genotype can be a valuable tool in personalizing propranolol therapy.

Conclusion and Future Directions

The metabolic pathway from propranolol to 4-hydroxypropranolol, primarily mediated by CYP2D6, is a cornerstone of this drug's pharmacology. A comprehensive understanding of this pathway, from the underlying enzymatic mechanisms to the influence of genetic polymorphisms, is crucial for drug development professionals and researchers. The experimental protocols outlined in this guide provide a robust framework for investigating this and other drug metabolism pathways. Future research may focus on further elucidating the complex interplay between different metabolic pathways of propranolol and their combined contribution to its overall clinical effect, as well as developing more precise predictive models for dose adjustments based on individual patient genetics.

References

-

Charles, B. G., Ravenscroft, P. J., & Renshaw, P. J. (1982). Comparative pharmacokinetics of propranolol and 4-hydroxypropranolol using conventional and long-acting propranolol. Journal of Pharmacy and Pharmacology, 34(6), 403–404. [Link]

-

PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]

-

Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233–263. [Link]

-

Masubuchi, Y., Hosokawa, S., Horie, T., Suzuki, T., Ohmori, S., Kitada, M., & Narimatsu, S. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition, 22(6), 909–915. [Link]

-

El-Hamamsy, M., El-Aal, A. A., El-Aziz, A. A., & El-Gendy, M. (2017). Impact of CYP2D6 Polymorphisms on Propranolol Effects in Children with Portal Hypertension. Egyptian Journal of Medical Human Genetics, 18(1), 63-68. [Link]

-

Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1995). Cytochrome P450 enzymes involved in the enhancement of propranolol N-desisopropylation after repeated administration of propranolol in rats. Journal of Pharmacy and Pharmacology, 47(11), 903–909. [Link]

-

Wang, L., Dong, X., Zhang, W., & Wang, Z. (2020). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Frontiers in Pharmacology, 11, 99. [Link]

-

Charles, B. G., Ravenscroft, P. J., & Renshaw, P. J. (1982). Comparative pharmacokinetics of propranolol and 4-hydroxypropranolol using conventional and long-acting propranolol. Journal of Pharmacy and Pharmacology, 34(6), 403–404. [Link]

-

Charles, B. G., Ravenscroft, P. J., & Renshaw, P. J. (1982). Comparative pharmacokinetics of propranolol and 4-hydroxypropranolol using conventional and long-acting propranolol. Journal of Pharmacy and Pharmacology, 34(6), 403–404. [Link]

-

Chadwick, I. G., Tainton, J., & Tucker, G. T. (1997). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British Journal of Clinical Pharmacology, 44(5), 443–447. [Link]

-

Li, W., Liu, Y., Zhang, Y., & Wang, R. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Journal of Pharmaceutical and Biomedical Analysis, 159, 239–246. [Link]

-

Johnson, J. A., Herring, V. L., Wolfe, M. S., & Relling, M. V. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. The Journal of Pharmacology and Experimental Therapeutics, 294(3), 1099–1105. [Link]

-

PharmGKB. Propranolol Pathway, Pharmacokinetics - Literature. [Link]

-

de Oliveira, D. N., de Souza, G. A., & de Oliveira, A. R. M. (2014). Enantioselective biotransformation of propranolol to the active metabolite 4-hydroxypropranolol by endophytic fungi. Journal of the Brazilian Chemical Society, 25(1), 168-174. [Link]

-

Chen, X., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13327. [Link]

-

Schipperges, S., Wuest, B., & Borowiak, A. (2021). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies Application Note. [Link]

-

Sun, H., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Metabolites, 12(11), 1083. [Link]

-

Kim, J., et al. (2023). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. Forensic Toxicology, 41(2), 224-235. [Link]

-

Zhang, J., et al. (2016). Influence of CYP2D6 and β2-adrenergic receptor gene polymorphisms on the hemodynamic response to propranolol in Chinese Han patients with cirrhosis. Journal of Gastroenterology and Hepatology, 31(3), 656-661. [Link]

-

PharmGKB. Propranolol Pathway, Pharmacokinetics - Interactions. [Link]

-

Kim, J., et al. (2023). Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. Forensic Toxicology, 41(2), 224-235. [Link]

-

Sowinski, K. M., & Burlew, B. S. (1997). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Pharmacotherapy, 17(6), 1165–1170. [Link]

-

Wang, L., et al. (2020). Influence of Cytochrome P450 2D6 Polymorphisms on the Efficacy of Oral Propranolol in Treating Infantile Hemangioma. BioMed Research International, 2020, 2473480. [Link]

-

Ethell, B. T., et al. (2009). In vitro formation of phase I and II metabolites of propranolol and determination of their structures using chemical derivatization and liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 44(5), 742-754. [Link]

-

Bijl, M. J., et al. (2009). Genetic variation in the CYP2D6 gene is associated with a lower heart rate and blood pressure in beta-blocker users. Clinical Pharmacology & Therapeutics, 85(1), 45-50. [Link]

-

de Santana, D. C. A. S., et al. (2018). Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Revista Brasileira de Ciências Farmacêuticas, 54(1). [Link]

-

Jewell, C., et al. (1994). In vitro cutaneous biotransformation of propranolol. Journal of Investigative Dermatology, 102(5), 748-752. [Link]

-

ResearchGate. Structure of propranolol and the major sites of metabolism of... [Link]

-

Chen, X. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Link]

-

Gębka, A., et al. (2024). Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega, 9(25), 28659-28670. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. academic.oup.com [academic.oup.com]

- 5. scielo.br [scielo.br]

- 6. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of CYP2D6 Polymorphisms on Propranolol Effects in Children with Portal Hypertension [kezana.ai]

- 8. researchgate.net [researchgate.net]

- 9. Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of CYP2D6 and β2-adrenergic receptor gene polymorphisms on the hemodynamic response to propranolol in Chinese Han patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of Cytochrome P450 2D6 Polymorphisms on the Efficacy of Oral Propranolol in Treating Infantile Hemangioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetic variation in the CYP2D6 gene is associated with a lower heart rate and blood pressure in beta-blocker users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

Glucuronidation of 4-hydroxypropranolol by UGT enzymes

An In-Depth Technical Guide to the Glucuronidation of 4-Hydroxypropranolol by UGT Enzymes

Executive Summary